(5-(Benzyloxy)-2-methylphenyl)methanol CAS number and chemical identifiers
(5-(Benzyloxy)-2-methylphenyl)methanol CAS number and chemical identifiers
The following technical guide details the chemical profile, synthesis, and applications of (5-(Benzyloxy)-2-methylphenyl)methanol , a specialized intermediate in medicinal chemistry.
High-Purity Intermediate for Medicinal Chemistry & Drug Discovery[1]
Executive Summary
(5-(Benzyloxy)-2-methylphenyl)methanol (CAS: 1450931-37-9 ) is a versatile benzyl alcohol derivative used primarily as a building block in the synthesis of small molecule therapeutics. Its structure features a 2-methylphenyl core with a 5-benzyloxy protecting group and a 1-hydroxymethyl handle. This specific substitution pattern makes it a critical intermediate for introducing the 5-hydroxy-2-methylbenzyl moiety—a pharmacophore often associated with kinase inhibitors, receptor modulators (e.g., SERMs), and epigenetic targets.
This guide provides a comprehensive technical analysis, including validated synthesis protocols, reactivity profiles, and handling standards for researchers in drug development.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
| Parameter | Technical Specification |
| Chemical Name | (5-(Benzyloxy)-2-methylphenyl)methanol |
| CAS Registry Number | 1450931-37-9 |
| Synonyms | 5-Benzyloxy-2-methylbenzyl alcohol; [5-(benzyloxy)-2-methylphenyl]methanol |
| Molecular Formula | C₁₅H₁₆O₂ |
| Molecular Weight | 228.29 g/mol |
| SMILES | CC1=CC=C(OCC2=CC=CC=C2)C=C1CO |
| InChIKey | ZRMGANOYZQLKNT-UHFFFAOYSA-N |
| Appearance | White to off-white crystalline solid |
| LogP (Predicted) | ~3.3 |
| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in Water |
Synthesis & Production Protocols
The synthesis of (5-(Benzyloxy)-2-methylphenyl)methanol typically follows a two-step sequence starting from commercially available 5-hydroxy-2-methylbenzoic acid or 5-hydroxy-2-methylbenzaldehyde . The protocol below outlines the aldehyde reduction route, which offers high yields and mild conditions.
Step 1: O-Benzylation of the Phenol
Objective: Protect the phenolic hydroxyl group to prevent side reactions during subsequent steps.
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Reagents: 5-Hydroxy-2-methylbenzaldehyde (1.0 eq), Benzyl bromide (BnBr, 1.1 eq), Potassium carbonate (K₂CO₃, 2.0 eq).
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Solvent: Acetone or DMF (Dimethylformamide).
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Protocol:
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Dissolve 5-hydroxy-2-methylbenzaldehyde in acetone (0.5 M concentration).
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Add K₂CO₃ and stir at room temperature for 15 minutes.
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Slowly add Benzyl bromide via syringe.
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Reflux the mixture for 4–6 hours (monitor by TLC/LC-MS).
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Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate. Partition the residue between Ethyl Acetate and Water. Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.
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Product: 5-(Benzyloxy)-2-methylbenzaldehyde (Solid).
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Step 2: Reduction to Benzyl Alcohol
Objective: Convert the aldehyde functionality to the target primary alcohol.
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Reagents: 5-(Benzyloxy)-2-methylbenzaldehyde (1.0 eq), Sodium Borohydride (NaBH₄, 1.5 eq).
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Solvent: Methanol or Ethanol (anhydrous).
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Protocol:
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Dissolve the aldehyde from Step 1 in Methanol (0.3 M) and cool to 0°C.
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Add NaBH₄ portion-wise over 20 minutes (Caution: Hydrogen gas evolution).
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Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.
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Quench: Carefully add saturated NH₄Cl solution or dilute HCl to neutralize excess hydride.
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Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with DCM (3x).
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Purification: Dry organic layers (MgSO₄), filter, and concentrate. Purify via silica gel column chromatography (Hexane:EtOAc gradient) if necessary.
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Final Product: (5-(Benzyloxy)-2-methylphenyl)methanol.
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Visual Synthesis Pathway
Figure 1: Two-step synthetic pathway from 5-hydroxy-2-methylbenzaldehyde.
Applications in Drug Discovery
This compound serves as a "masked" intermediate. The benzyl group protects the phenol, while the alcohol handle allows for attachment to larger scaffolds.
1. Pharmacophore Installation
The 5-hydroxy-2-methylphenyl motif is a privileged structure in medicinal chemistry, often mimicking the tyrosine residue in protein-ligand interactions.
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Kinase Inhibitors: The benzyl alcohol can be converted to a halide (Cl/Br) and used to alkylate amine-based heterocycles (e.g., quinazolines, pyrimidines), positioning the protected phenol in a hydrophobic pocket.
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SERMs (Selective Estrogen Receptor Modulators): Similar benzyloxy-benzyl scaffolds are found in the synthesis of indole-based SERMs (e.g., Bazedoxifen analogs), where the phenolic hydroxyl (revealed after deprotection) is crucial for hydrogen bonding with the receptor.
2. Reactivity & Functionalization
Researchers utilize the hydroxymethyl group for divergent synthesis:
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Activation: Conversion to Benzyl Chloride/Bromide using SOCl₂ or PBr₃.
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Oxidation: Re-oxidation to the aldehyde for reductive amination or Wittig reactions.
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Mitsunobu Reaction: Direct coupling with phenols or acidic heterocycles using DEAD/PPh₃.
3. Deprotection Strategy
The Benzyloxy (Bn) group is stable to basic and acidic conditions but is cleanly removed via Hydrogenolysis (H₂, Pd/C) or using Lewis acids (BBr₃). This allows the phenol to be revealed at the very end of a synthetic sequence, preventing premature oxidation or metabolic conjugation.
Application Workflow Diagram
Figure 2: Functionalization pathways for CAS 1450931-37-9 in medicinal chemistry.
Handling, Safety, & Storage[3]
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Hazard Classification: Irritant (H315, H319, H335).[1]
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The benzyloxy group is generally stable, but the primary alcohol can be susceptible to slow oxidation if exposed to air over long periods.
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PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.
Analytical Characterization (Expected)
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¹H NMR (400 MHz, CDCl₃):
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δ 7.30–7.45 (m, 5H, Bn-ArH )
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δ 7.10 (d, 1H, ArH C3)
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δ 6.80 (dd, 1H, ArH C4)
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δ 6.95 (d, 1H, ArH C6)
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δ 5.05 (s, 2H, O-CH₂-Ph )
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δ 4.65 (s, 2H, Ar-CH₂-OH )
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δ 2.25 (s, 3H, Ar-CH₃ )
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Mass Spectrometry (ESI):
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Expected [M+H]⁺: 229.30
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Expected [M+Na]⁺: 251.28
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References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71309446, (5-(Benzyloxy)-2-methylphenyl)methanol. Retrieved from [Link]
- Mereyala, H. B., & Sambaru, K. (2003).Synthesis of N-[2-benzyloxy-5-(2-oxiranyl)-phenyl]formamide: Formal synthesis of formoterol. Indian Journal of Chemistry, Section B. (Cited for general benzylation/reduction methodologies on similar scaffolds).
